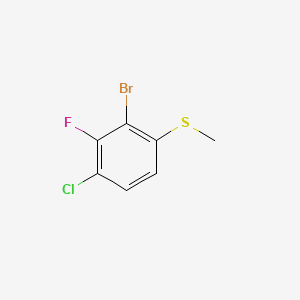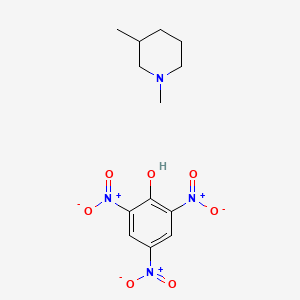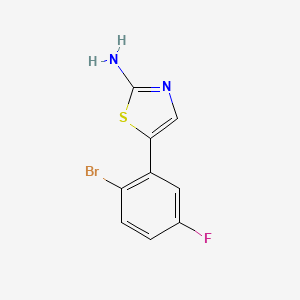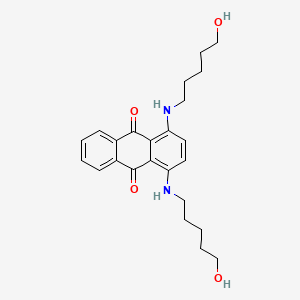![molecular formula C14H21BrO4 B14015747 1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene CAS No. 33192-81-3](/img/structure/B14015747.png)
1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- is an organic compound with a complex structure It consists of a benzene ring substituted with a bromine atom and a long chain of ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- typically involves the bromination of a benzene derivative followed by the introduction of ethoxy groups. The process can be summarized as follows:
Bromination: The benzene ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces a bromine atom to the benzene ring.
Ethoxylation: The brominated benzene is then reacted with ethylene oxide (C2H4O) in the presence of a base such as sodium hydroxide (NaOH) to introduce ethoxy groups. This step is repeated multiple times to achieve the desired chain length.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzene derivative with ethoxy groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Various benzene derivatives with different functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzene derivatives with ethoxy groups.
Wissenschaftliche Forschungsanwendungen
Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- involves its interaction with various molecular targets. The bromine atom and ethoxy groups can participate in different chemical reactions, leading to the formation of new compounds. The specific pathways and targets depend on the nature of the reactions and the conditions under which they are carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-bromo-4-ethoxy-: A simpler compound with a single ethoxy group.
Benzene, 4-bromo-1,2-dimethoxy-: Contains two methoxy groups instead of ethoxy groups.
1-Bromo-2-(2-methoxyethoxy)ethane: A compound with a similar structure but different functional groups.
Uniqueness
Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- is unique due to its long chain of ethoxy groups, which imparts distinct chemical properties and potential applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
33192-81-3 |
|---|---|
Molekularformel |
C14H21BrO4 |
Molekulargewicht |
333.22 g/mol |
IUPAC-Name |
1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C14H21BrO4/c1-3-16-8-9-17-10-11-18-12(2)19-14-6-4-13(15)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
TXHBLMHUGVNROP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOC(C)OC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)






![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
